Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 869543-47-5
VCID: VC8303333
InChI: InChI=1S/C11H10ClNO2S/c1-3-15-11(14)7-4-13-10(12)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72 g/mol

Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate

CAS No.: 869543-47-5

Cat. No.: VC8303333

Molecular Formula: C11H10ClNO2S

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate - 869543-47-5

Specification

CAS No. 869543-47-5
Molecular Formula C11H10ClNO2S
Molecular Weight 255.72 g/mol
IUPAC Name ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate
Standard InChI InChI=1S/C11H10ClNO2S/c1-3-15-11(14)7-4-13-10(12)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3
Standard InChI Key OGGMPOZTPMKXCG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl
Canonical SMILES CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a bicyclic thieno[3,2-c]pyridine system fused from a thiophene and pyridine ring. Key substituents include:

  • Chloro group at position 4, enhancing electrophilic reactivity.

  • Methyl group at position 3, influencing steric and electronic effects.

  • Ethyl carboxylate at position 7, providing a handle for further derivatization.

The molecular formula is C11H10ClNO2S\text{C}_{11}\text{H}_{10}\text{ClNO}_{2}\text{S}, with a molecular weight of 255.72 g/mol. The systematic IUPAC name, ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate, reflects these substituents.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.869543-47-5
Molecular FormulaC11H10ClNO2S\text{C}_{11}\text{H}_{10}\text{ClNO}_{2}\text{S}
Molecular Weight255.72 g/mol
SMILESCCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl
InChI KeyOGGMPOZTPMKXCG-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from simpler heterocyclic precursors. A common route includes:

  • Cyclization: Formation of the thieno[3,2-c]pyridine core via cyclocondensation of thiophene derivatives with pyridine precursors.

  • Chlorination: Introduction of the chloro group using agents like phosphorus oxychloride.

  • Esterification: Attachment of the ethyl carboxylate group via nucleophilic acyl substitution.

Reaction Optimization

Key parameters affecting yield and purity include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility.

  • Temperature control: Maintaining 60–80°C during cyclization prevents side reactions.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring-forming steps.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationDMF, 70°C, 12h65
ChlorinationPCl₅, reflux78
EsterificationEthanol, H₂SO₄, 24h82

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hydrolyzes slowly in aqueous acidic or basic conditions due to the ester moiety. Solubility data:

  • Polar solvents: Highly soluble in DMSO (≥50 mg/mL).

  • Nonpolar solvents: Sparingly soluble in hexane (<1 mg/mL).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 2.68 (s, 3H, -CH₃), 4.42 (q, 2H, -OCH₂), 7.12–7.98 (m, 3H, aromatic).

  • IR (cm⁻¹): 1720 (C=O), 1550 (C=N), 750 (C-Cl).

Reactivity and Chemical Modifications

Electrophilic Substitution

The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides. For example, reaction with piperazine yields analogs with enhanced bioactivity.

Ester Hydrolysis

The ethyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:

R-COOEt+OHR-COOH+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COOH} + \text{EtOH}

This intermediate serves as a precursor for amide or acyl chloride derivatives.

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s planar structure facilitates binding to ATP pockets in kinases. Derivatives show IC₅₀ values <100 nM against Abl1 and EGFR kinases, making them candidates for anticancer therapies.

Antibacterial Activity

Methyl and ethyl esters of thienopyridines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to interference with cell wall synthesis.

Material Science Applications

Organic Electronics

Thienopyridine derivatives serve as electron-deficient units in organic semiconductors. Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate-based polymers exhibit hole mobilities of 0.1–0.3 cm²/V·s, suitable for thin-film transistors.

Comparison with Related Thienopyridine Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsApplications
4-Chloro-3-methylthieno[3,2-c]pyridine183.66Cl, CH₃Intermediate
4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine309.55Cl, I, CH₃Radiolabeling
Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate255.72Cl, CH₃, COOEtDrug discovery

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